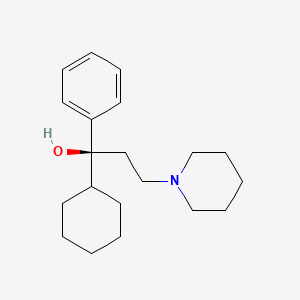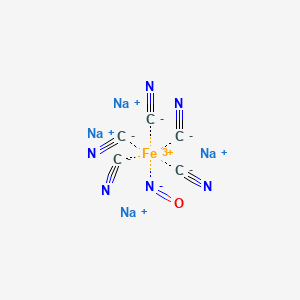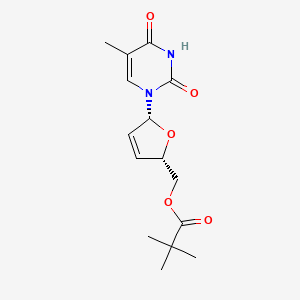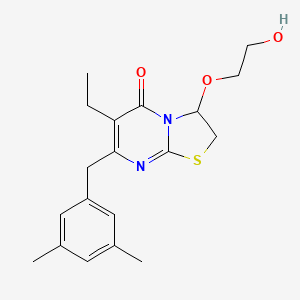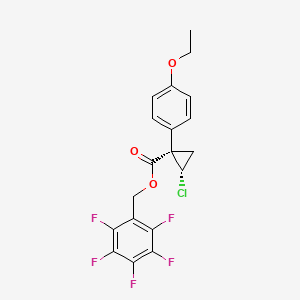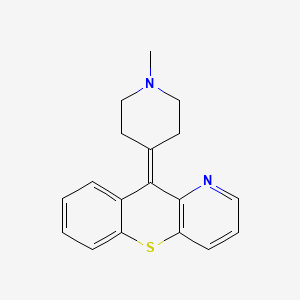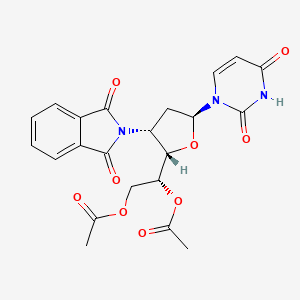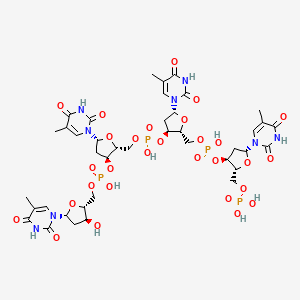
Tetrathymidylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrathymidylic acid is a nucleotide composed of four thymidine units linked by phosphodiester bonds. It is a type of oligonucleotide, which plays a crucial role in various biological processes, including DNA replication and repair. This compound is often used in scientific research to study the structure and function of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrathymidylic acid can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of thymidine units to a growing oligonucleotide chain anchored to a solid support. Each addition cycle includes deprotection, coupling, and capping steps, followed by oxidation to form the phosphodiester bond. The final product is cleaved from the solid support and purified.
Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers that can handle large-scale synthesis. These machines follow the same principles as laboratory-scale synthesis but are optimized for higher throughput and efficiency. The use of high-purity reagents and stringent quality control measures ensures the production of consistent and high-quality oligonucleotides.
Chemical Reactions Analysis
Types of Reactions: Tetrathymidylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the phosphodiester bonds. Oxidation reactions can modify the thymidine units, affecting the overall structure and function of the oligonucleotide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Enzymatic Cleavage: Nucleases like DNase or specific restriction enzymes.
Major Products Formed:
Hydrolysis: Mononucleotides and shorter oligonucleotides.
Oxidation: Modified thymidine units with altered chemical properties.
Enzymatic Cleavage: Specific fragments depending on the enzyme used.
Scientific Research Applications
Tetrathymidylic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the effects of chemical modifications on nucleic acids.
Biology: Serves as a substrate for studying DNA polymerases and other enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the development of nucleic acid-based sensors and as a standard in quality control for oligonucleotide synthesis.
Mechanism of Action
Tetrathymidylic acid exerts its effects primarily through its interactions with proteins and enzymes involved in nucleic acid metabolism. It can serve as a substrate for DNA polymerases, which incorporate it into growing DNA strands during replication. Additionally, it can bind to specific proteins, influencing their activity and stability. The molecular targets and pathways involved include DNA polymerases, nucleases, and various DNA-binding proteins.
Comparison with Similar Compounds
Thymidylic acid: A mononucleotide composed of a single thymidine unit.
Dithymidylic acid: An oligonucleotide with two thymidine units.
Trithymidylic acid: An oligonucleotide with three thymidine units.
Comparison: Tetrathymidylic acid is unique due to its longer chain length, which allows for more complex interactions with proteins and enzymes compared to shorter oligonucleotides. Its increased length also makes it a more suitable model for studying the properties of longer nucleic acid sequences. Additionally, this compound’s ability to form stable secondary structures enhances its utility in various research applications.
Properties
CAS No. |
2945-57-5 |
|---|---|
Molecular Formula |
C40H54N8O29P4 |
Molecular Weight |
1234.8 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C40H54N8O29P4/c1-17-9-45(37(54)41-33(17)50)29-5-21(49)25(71-29)13-68-79(61,62)76-23-7-31(47-11-19(3)35(52)43-39(47)56)73-27(23)15-70-81(65,66)77-24-8-32(48-12-20(4)36(53)44-40(48)57)74-28(24)16-69-80(63,64)75-22-6-30(72-26(22)14-67-78(58,59)60)46-10-18(2)34(51)42-38(46)55/h9-12,21-32,49H,5-8,13-16H2,1-4H3,(H,61,62)(H,63,64)(H,65,66)(H,41,50,54)(H,42,51,55)(H,43,52,56)(H,44,53,57)(H2,58,59,60)/t21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+/m0/s1 |
InChI Key |
BOAPUABTEVWFHM-SJAYXVESSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


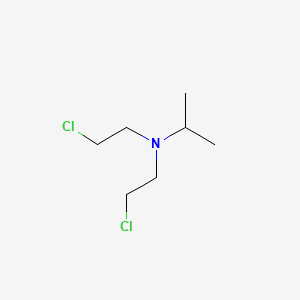
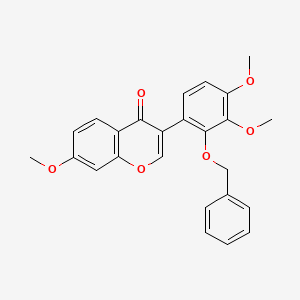
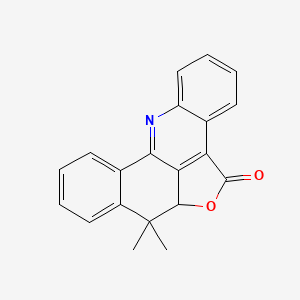
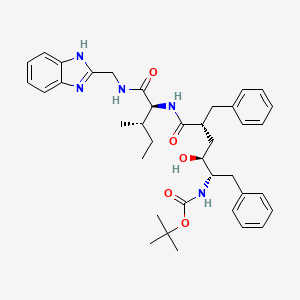
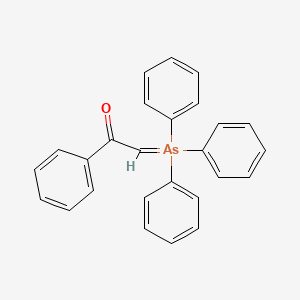

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
